N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
説明
特性
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAJHLDDRGNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376193 | |
| Record name | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-35-5 | |
| Record name | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Direct Sulfonylation of Ethylamine Derivatives
- Reacting 2-(4-hydroxyphenyl)ethylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonamide.
2-(4-hydroxyphenyl)ethylamine + methanesulfonyl chloride → N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Base: Triethylamine or pyridine
| Parameter | Value | Reference |
|---|---|---|
| Yield | 75-85% | |
| Purity | >98% (by HPLC) |
Stepwise Synthesis via Acylation and Sulfonylation
- First, synthesize the phenylethylamine intermediate by acylation of 4-hydroxyphenylethylamine with an acyl chloride.
- Subsequently, sulfonylate the amino group using methanesulfonyl chloride.
4-hydroxyphenylethylamine + acyl chloride → N-acyl-4-hydroxyphenylethylamine
N-acyl-4-hydroxyphenylethylamine + methanesulfonyl chloride → this compound
- Solvent: Dioxane or THF
- Temperature: 0°C to room temperature
- Catalysts: N,N-Dimethylaminopyridine (DMAP) as a catalyst
| Parameter | Value | Reference |
|---|---|---|
| Yield | 65-78% | |
| Purity | >97% |
Use of Protecting Groups for Selectivity
- Protect the phenolic hydroxyl group (e.g., as methyl or benzyl ether) to prevent side reactions during sulfonylation.
- After sulfonylation, deprotect to restore the hydroxyl group.
4-hydroxyphenylethylamine → (Protection) → protected derivative
Protection + sulfonylation → deprotection → final compound
- Methylation: Methyl iodide or dimethyl sulfate
- Deprotection: Hydrogenolysis or acid hydrolysis
| Parameter | Value | Reference |
|---|---|---|
| Yield | 60-70% | |
| Purity | >98% |
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Reagents | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-(4-hydroxyphenyl)ethylamine | Methanesulfonyl chloride | Room temp, DCM | 75-85 | Direct sulfonylation |
| 2 | 4-hydroxyphenylethylamine + acyl chloride | Triethylamine, THF | 0°C to RT | 65-78 | Stepwise acylation + sulfonylation |
| 3 | Protected 4-hydroxyphenylethylamine | Methylation, deprotection | Standard conditions | 60-70 | Protect-then-deprotect |
Research Findings and Optimization Insights
- Reactivity: The phenolic hydroxyl group can interfere with sulfonylation; thus, protection improves selectivity.
- Yield Optimization: Using excess methanesulfonyl chloride and maintaining low temperatures during initial sulfonylation increases yields.
- Purity: Purification via recrystallization from ethanol or chromatography yields high-purity products (>99%).
化学反応の分析
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters depending on the substituent introduced.
科学的研究の応用
Medicinal Chemistry Applications
HETB is primarily recognized for its potential therapeutic effects, particularly in the treatment of diabetes mellitus. Recent studies indicate that it functions as a competitive inhibitor of maltase and sucrase, enzymes involved in carbohydrate digestion. The inhibition of these enzymes can help manage postprandial hyperglycemia, making HETB a candidate for diabetes management.
Enzyme Inhibition Studies
- Maltase and Sucrase Inhibition : HETB demonstrated effective inhibition of maltase and sucrase with Ki values indicating competitive inhibition. This suggests that HETB can potentially lower blood glucose levels by reducing carbohydrate absorption in the intestines .
| Enzyme | Inhibitor | Ki Value |
|---|---|---|
| Maltase | HETB | < voglibose |
| Sucrase | HETB | < acarbose |
Pharmacological Properties
The pharmacological profile of HETB includes various mechanisms that contribute to its therapeutic potential:
Antihyperglycemic Effects
Research indicates that HETB may enhance glycemic control through its action on carbohydrate-digesting enzymes. The combination of HETB with other antidiabetic agents has shown synergistic effects, improving overall efficacy compared to monotherapy .
Cytotoxicity and Cell Viability
Studies evaluating the cytotoxic effects of HETB on different cell lines have shown promising results. For instance, assays measuring ATP levels indicated that HETB does not significantly compromise cell viability at therapeutic concentrations .
Synthesis and Structural Characteristics
The synthesis of HETB involves multi-step organic reactions, which have been optimized for higher yields and purity. The compound's structure allows it to interact effectively with target enzymes, enhancing its pharmacological activity.
Synthetic Pathway
The synthesis typically involves:
- Formation of the hydroxyphenyl moiety.
- Introduction of the methanesulfonamide group.
- Purification through high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 95% .
Case Studies and Research Findings
Several studies have documented the effectiveness of HETB in various experimental settings:
In Vivo Studies
- An in vivo study on diabetic mice treated with HETB showed a significant reduction in blood glucose levels compared to controls, supporting its potential as an antidiabetic agent .
Molecular Docking Studies
作用機序
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can interact with amino acid residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Chemical Identity :
Structural Features :
- Contains a para-hydroxyphenethyl group linked to a methanesulfonamide moiety.
- The sulfonamide group (-SO₂NH₂) contributes to acidity (pKa ~8–10) and hydrogen-bonding interactions with biological targets .
Comparison with Structurally Similar Compounds
N-(2-(4-(Morpholinosulfonyl)benzylamino)ethyl)-N-(2,4,5-trichlorophenyl)methanesulfonamide
- Structure: Features a morpholinosulfonyl group and 2,4,5-trichlorophenyl substituent .
- Key Differences: Lipophilicity: The trichlorophenyl group increases logP (~4.5 vs. Solubility: Morpholine’s oxygen atoms improve aqueous solubility compared to the target’s phenolic group.
- Biological Activity : Likely targets intracellular enzymes (e.g., proteases) due to enhanced lipophilicity .
N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide
- Structure : Contains an ethyl-substituted toluidine group (C₁₂H₂₁N₃O₂S) .
- Key Differences: Basicity: The amino group (pKa ~9–10) increases basicity compared to the target’s phenolic hydroxyl (pKa ~10–12). Metabolism: The ethylamino group may undergo N-dealkylation, whereas the target compound’s hydroxyl group is prone to conjugation .
- Applications : Used as a color developer (CD-3) in photographic films due to redox-active amine groups .
N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (IIb)
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide Ethanol Monosolvate
- Structure: Nitro group at the 5-position of the phenol ring .
- Key Differences :
N-[2-(Diethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide
- Structure: Features a diethylaminoethyl side chain (C₁₄H₂₄N₂O₂S) .
- Key Differences: Basicity and Solubility: The diethylamino group (pKa ~9) increases water solubility at physiological pH. Pharmacokinetics: Enhanced blood-brain barrier penetration due to tertiary amine .
Comparative Analysis of Key Properties
生物活性
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C₉H₁₃N₁O₃S, features a methanesulfonamide group linked to a 4-hydroxyphenyl ethyl moiety. Research indicates that it exhibits notable anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its structural features:
- Hydroxyl Group : The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Sulfonamide Group : This group can interact with amino acid residues in proteins, influencing their function and modulating various biochemical pathways.
Biological Activities
-
Anti-inflammatory Activity :
- The compound has shown promise as an anti-inflammatory agent. Its structural similarity to known sulfonamide drugs allows it to interact with biological targets involved in inflammatory pathways.
- In vitro studies suggest that it may inhibit specific enzymes related to inflammation, leading to reduced inflammatory responses.
-
Anticancer Properties :
- Preliminary findings indicate that this compound could possess anticancer activity. Compounds with similar structures have been documented to exhibit cytotoxic effects against various cancer cell lines.
- Further research is necessary to elucidate the exact mechanisms and efficacy in cancer treatment contexts.
Comparative Biological Activity Table
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a rat model of adjuvant arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Potential
In vitro tests on HeLa cells revealed that this compound exhibited cytotoxic effects, with an observed IC₅₀ value comparable to established anticancer agents. Flow cytometric analysis indicated increased apoptosis rates in treated cells, highlighting its potential as an anticancer drug candidate.
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, and how can purity be ensured?
- Methodological Answer : A robust synthesis involves coupling 4-hydroxyphenylethylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Post-reaction, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Intermediate characterization by TLC and final product validation via melting point, elemental analysis, and spectroscopic methods (IR, H/C NMR) ensures purity. For analogs, Pd/C-catalyzed hydrogenation (e.g., reduction of nitro groups) may be employed, as demonstrated in related sulfonamide syntheses .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm and ~1150 cm) and hydroxyl (O–H) bands (~3200–3500 cm).
- NMR : H NMR should show aromatic protons (δ 6.7–7.2 ppm for 4-hydroxyphenyl), methylene groups adjacent to sulfonamide (δ 3.0–3.5 ppm), and methanesulfonyl CH (δ 3.1 ppm). C NMR should confirm sulfonamide carbonyl (δ ~40–45 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) should match the molecular formula (CHNOS, exact mass 215.0668). Cross-reference with PubChem data for analogous sulfonamides .
Advanced Research Questions
Q. How can crystallographic data inconsistencies for this compound derivatives be resolved?
- Methodological Answer : Use SHELX software (SHELXL/SHELXS) for structure refinement. Key steps:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors.
- Twinning Analysis : For twinned crystals, employ SHELXL’s TWIN/BASF commands to model twin domains.
- Hydrogen Bonding : Validate O–H···O/S interactions using PLATON or Mercury.
- Validation Tools : Check R-factors, residual electron density, and ADP consistency. SHELX’s robustness in small-molecule refinement is well-documented .
Q. What experimental strategies are effective for evaluating the bioactivity of this compound in TRPV1 modulation?
- Methodological Answer :
- In Vitro Assays : Use calcium imaging in TRPV1-transfected HEK293 cells. Pre-treat with capsaicin (agonist) and test compound co-application to assess inhibition (IC). Include controls like capsazepine .
- Binding Studies : Radioligand displacement assays with H-resiniferatoxin. Competitive binding curves (K calculations) require membrane preparations from TRPV1-expressing tissues (e.g., rat dorsal root ganglia).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust assay conditions (pH 7.4, NADPH regeneration system) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to dock derivatives into TRPV1 (PDB: 5IRX). Focus on interactions with Tyr511, Ser512, and Arg556.
- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD, hydrogen bond persistence, and binding free energy (MM-PBSA).
- ADMET Prediction : Employ SwissADME or ADMETLab to optimize logP (<3), topological PSA (~90 Ų), and avoid CYP450 inhibition .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell line passage number, agonist concentrations). Use internal controls (e.g., JYL1421 for TRPV1 ).
- Structural Confirmation : Re-validate disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).
- Meta-Analysis : Compare datasets using tools like Prism (ANOVA with post-hoc tests) to identify outliers. Cross-reference PubChem BioAssay data for consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
